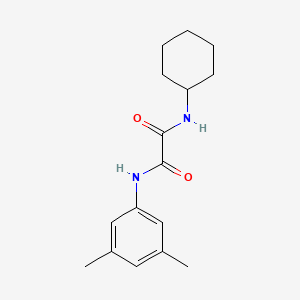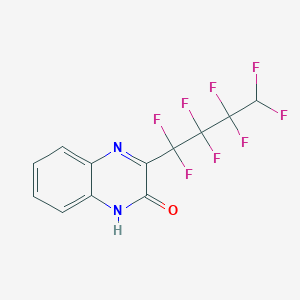
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide is a chemical compound with a molecular formula of C15H25N3O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is particularly noted for its role in proteomics research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-nitrobenzoic acid with 4-methylpiperazine under specific conditions to form an intermediate. This intermediate is then subjected to sulfonylation and subsequent amidation to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- 5-[2-Ethoxy-5[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one
- 2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
Uniqueness
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonyl groups, along with the piperazine ring, contribute to its high reactivity and specificity in various applications.
Eigenschaften
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-7-17-16(20)14-12-13(5-6-15(14)23-3)24(21,22)19-10-8-18(2)9-11-19/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAKFFZXGSSHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}-3-PHENYLPROPANOIC ACID](/img/structure/B5133541.png)
![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![4-N,4-N-dimethyl-1-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide](/img/structure/B5133557.png)


![5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5133578.png)


![ethyl 3-(3-chlorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5133590.png)

![4-[(3-Ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B5133603.png)
